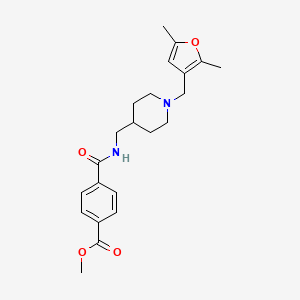

Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-15-12-20(16(2)28-15)14-24-10-8-17(9-11-24)13-23-21(25)18-4-6-19(7-5-18)22(26)27-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJDDDNDILJUFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 384.5 g/mol. Its structure features multiple functional groups, including a piperidine core and a furan moiety, which are known to contribute to diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 1235668-40-2 |

Synthesis

The synthesis of this compound involves several steps, typically including the functionalization of the piperidine ring and the introduction of the methyl carbamoyl group. The process requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Research indicates that structurally related compounds may act as inhibitors for various cancer-related targets such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). These interactions are crucial for developing targeted therapies in oncology .

- Insecticidal Properties : Compounds with similar structures have been shown to possess larvicidal effects against mosquito species such as Aedes albopictus and Culex pipiens. For instance, methyl benzoate, a related compound, demonstrated significant larvicidal activity, suggesting potential applications in pest control .

- Pharmacological Potential : The presence of the piperidine moiety is often associated with a wide range of biological activities, including neuroactivity and potential roles in modulating neurotransmitter systems. This suggests that this compound may also exhibit neuroprotective or psychoactive properties.

Case Study 1: Anticancer Activity

A study investigating the effects of piperidine derivatives revealed that certain analogs exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Insecticidal Efficacy

In an experimental setup assessing larvicidal activity, methyl benzoate was tested at various concentrations against mosquito larvae. The study concluded that higher concentrations led to increased mortality rates among larvae, indicating its potential as an environmentally friendly insecticide .

Future Directions

While preliminary data suggest promising biological activities for this compound, further research is necessary to elucidate its mechanisms of action fully. Future studies should focus on:

- Detailed Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific biological targets.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before considering clinical trials.

- Comparative Analyses : Evaluating its activity compared to other known compounds within its class to establish a clearer therapeutic profile.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C20H30N2O3

- Molecular Weight : Approximately 350.47 g/mol

Structural Features

The compound features several functional groups that may contribute to its biological activity:

- Piperidine Ring : Known for its role in various pharmacological agents.

- Furan Moiety : Associated with diverse biological activities including anti-inflammatory and antioxidant properties.

- Carbamoyl Group : Potentially enhances the compound's interaction with biological targets.

Pharmacological Potential

Preliminary studies indicate that compounds similar to Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate exhibit various biological activities:

- Antidepressant Effects : Research has suggested that piperidine derivatives may have mood-enhancing properties.

- Antinociceptive Activity : Similar compounds have shown promise in pain relief models, indicating potential use in analgesics.

- Neuroprotective Effects : The furan moiety is linked to neuroprotective properties, making this compound a candidate for neurodegenerative disease research.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

-

Study on Antinociceptive Activity :

- A related compound demonstrated significant pain relief in formalin-induced pain models, suggesting potential applications in pain management .

- Neuropharmacological Evaluation :

- In Vitro Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)carbamoyl)benzoate with structurally analogous PDE4 inhibitors, focusing on substituent effects, enzymatic activity, and structure-activity relationships (SAR).

Structural and Functional Analogues

Compound 29

- Structure : Piperidine-linked carbamoyl group with a 3,4-difluorophenyl substituent and 4-methoxybenzyl ester.

- Key Data : IC₅₀ = 1.2 nM for PDE4 inhibition.

- Comparison : The 3,4-difluorophenyl group enhances electron-withdrawing effects, improving binding to PDE4’s hydrophobic pocket. However, the 4-methoxybenzyl ester may reduce metabolic stability compared to the methyl ester in the target compound .

Compound 32

- Structure : Similar to Compound 29 but with a 3,4-dichlorophenyl substituent.

- Key Data : IC₅₀ = 0.4 nM (most potent in its series).

- Comparison : Chlorine atoms increase lipophilicity and steric bulk, leading to higher potency than fluorinated analogs. The target compound’s dimethylfuran group, while less electronegative, may improve solubility due to furan’s moderate polarity .

Compound 31

- Structure : Morpholine core instead of piperidine, with 3,4-difluorophenyl substituent.

- Key Data : IC₅₀ = 2.5 nM.

- Comparison : Replacement of piperidine with morpholine reduces potency, highlighting the critical role of piperidine’s nitrogen geometry in PDE4 binding .

Compound 33 Structure: Trifluoromethyl substituent on the aromatic ring. Key Data: IC₅₀ = 0.7 nM.

Data Table: Comparative Analysis

Key SAR Insights

- Piperidine vs. Morpholine : Piperidine’s conformational flexibility and nitrogen positioning are critical for high-affinity PDE4 binding, as morpholine analogs exhibit reduced potency .

- Aromatic Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance potency by stabilizing interactions with PDE4’s catalytic domain. The target compound’s dimethylfuran may trade potency for improved solubility or metabolic stability .

- Ester Groups : Methyl esters (target compound) are more metabolically labile than 4-methoxybenzyl esters but may offer faster systemic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.